molecular formula C9H11BO2 B13988177 2-(3-Methylphenyl)-1,3,2-dioxaborolane

2-(3-Methylphenyl)-1,3,2-dioxaborolane

Cat. No.: B13988177
M. Wt: 162.00 g/mol
InChI Key: GSVGCTFELKEEPC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the dioxaborolane ring. The reaction conditions may vary, but common methods include heating the reactants in an inert solvent like toluene or using a microwave-assisted synthesis to achieve higher yields and shorter reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3-Methylphenyl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Methylphenylboronic acid
  • 1,3,2-Dioxaborolane

Uniqueness

2-(3-Methylphenyl)-1,3,2-dioxaborolane is unique due to the presence of both the 3-methylphenyl group and the dioxaborolane ring. This combination imparts specific reactivity and stability, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced selectivity and efficiency in cross-coupling reactions.

Properties

IUPAC Name

2-(3-methylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVGCTFELKEEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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